1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol
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Overview
Description
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, a fluorophenyl group, and a piperidin-4-ol moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: interacts with its targets, the PPARs, by binding to them with high affinity . This binding results in the activation of these receptors, which in turn modulates the transcription of specific genes involved in lipid and glucose metabolism, and inflammation .
Biochemical Pathways
The activation of PPARs by 2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol affects several biochemical pathways. These include the fatty acid oxidation pathway, lipogenesis pathway, and glucose metabolism pathway . The downstream effects of these pathway modulations include improved lipid profile, enhanced insulin sensitivity, and reduced inflammation .
Result of Action
The molecular and cellular effects of 2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ’s action include changes in gene expression related to lipid and glucose metabolism and inflammation . These changes result in improved lipid profile, enhanced insulin sensitivity, and reduced inflammation, which can be beneficial in conditions like diabetes, metabolic syndrome, and certain inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings can be coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety can be synthesized through the reduction of a corresponding piperidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- **1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-chlorophenyl)methyl)piperidin-4-ol
- **1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-bromophenyl)methyl)piperidin-4-ol
- **1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-iodophenyl)methyl)piperidin-4-ol
Uniqueness
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidin-4-ol is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from other similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(12-5-3-4-6-13(12)19)22-9-7-11(24)8-10-22/h3-6,11,15,24-25H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRRWTQBFKPCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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